molecular formula C20H18BrN5OS B2715024 N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1357835-61-0

N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Katalognummer: B2715024
CAS-Nummer: 1357835-61-0
Molekulargewicht: 456.36
InChI-Schlüssel: UULBKVVALDLBNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are currently under investigation. The compound’s targets play a crucial role in its mechanism of action, dictating the biological processes it influences .

Mode of Action

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide interacts with its targets in a specific manner that leads to changes in cellular processes . The exact nature of these interactions is subject to ongoing research.

Biochemical Pathways

The biochemical pathways affected by N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are also under study. These pathways and their downstream effects are key to understanding the compound’s impact on biological systems .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide significantly influence its bioavailability. These properties are crucial for determining the compound’s effectiveness and are currently being investigated .

Result of Action

The molecular and cellular effects of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide’s action are the subject of ongoing research. These effects provide insight into the compound’s overall impact on biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide. These factors include the compound’s physical and chemical environment, as well as the biological environment in which it operates .

Biologische Aktivität

N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H18_{18}BrN5_5OS
  • Molecular Weight : 456.4 g/mol
  • CAS Number : 1357835-61-0

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The triazoloquinoxaline core is known for its ability to modulate enzyme activity, which can lead to significant pharmacological effects. The presence of the bromophenyl and sulfanylacetamide moieties enhances binding affinity and stability, potentially improving therapeutic efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC50_{50} (µg/mL)Effect
MCF-7 (Breast)64.5Inhibits cell proliferation
HEPG-2 (Liver)50.0Induces apoptosis
A549 (Lung)45.0Disrupts microtubule network

The mechanism underlying these effects includes the inhibition of tubulin polymerization, which is crucial for cell division and integrity .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against several pathogenic bacteria. The following table summarizes its effectiveness:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a valuable candidate for developing new antibacterial agents .

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the in vivo efficacy of this compound in a xenograft model of liver cancer. Mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of the compound through acute toxicity tests in rodents. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This finding supports further development as a potential therapeutic agent for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Recent studies have indicated that compounds similar to N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibit various pharmacological properties:

  • Anticancer Activity :
    • The triazoloquinoxaline scaffold has shown promise as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. This action is crucial for inhibiting tumor growth by preventing angiogenesis, the formation of new blood vessels that supply tumors with nutrients .
    • Compounds derived from this scaffold have demonstrated efficacy against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. Some derivatives showed higher activity than standard chemotherapeutics like Etoposide .
  • Antimicrobial Properties :
    • The compound exhibits antibacterial and antifungal activities. Research indicates that derivatives of the triazoloquinoxaline structure can inhibit the growth of various pathogens, suggesting potential use in treating infectious diseases .
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective properties of triazoloquinoxaline derivatives. These compounds may play a role in modulating neurodegenerative processes and could be explored for conditions such as Alzheimer's disease .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Triazoloquinoxaline :
    • The initial step typically involves the reaction of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through cyclization reactions involving 1,2-diamines and appropriate carbonyl compounds .
  • Substitution Reactions :
    • Subsequent steps involve introducing the bromo and methyl groups at specified positions on the phenyl ring. This can be accomplished via electrophilic aromatic substitution techniques.
  • Final Acetamide Formation :
    • The final product is obtained by reacting the synthesized triazoloquinoxaline with acetic anhydride or another acylating agent to form the acetamide derivative .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of similar compounds:

  • Study on Anticancer Activity :
    • A recent study published in Bioorganic & Medicinal Chemistry reported on various derivatives of triazoloquinoxaline and their effects on cancer cell lines. The study found that specific substitutions on the quinoxaline core significantly enhanced anticancer activity compared to unmodified versions .
  • Antimicrobial Evaluation :
    • Research published in Molecules explored the antimicrobial efficacy of triazoloquinoxaline derivatives against resistant strains of bacteria and fungi. The results indicated promising activity that warrants further investigation into clinical applications for treating infections .
  • Neuroprotective Studies :
    • A review in Frontiers in Pharmacology highlighted the neuroprotective potential of quinoxaline derivatives, noting their ability to modulate pathways involved in neurodegeneration. This opens avenues for developing treatments for neurodegenerative diseases based on structural modifications of compounds like this compound .

Eigenschaften

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)28-11-18(27)22-14-9-8-12(2)10-13(14)21/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULBKVVALDLBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.